![molecular formula C16H31NO4Si B144471 tert-ブチル (2S)-2-[[tert-ブチル(ジメチル)シリル]オキシメチル]-5-オキソピロリジン-1-カルボン酸エステル CAS No. 81658-26-6](/img/structure/B144471.png)
tert-ブチル (2S)-2-[[tert-ブチル(ジメチル)シリル]オキシメチル]-5-オキソピロリジン-1-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, also known as Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, is a useful research compound. Its molecular formula is C16H31NO4Si and its molecular weight is 329.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
tert-ブチル(ジメチル)シリルエーテルの脱保護
この化合物は、tert-ブチル(ジメチル)シリルエーテルの脱保護に使用できます . テトラクロロ金(III)酸ナトリウム二水和物は、tert-ブチル(ジメチル)シリル (TBS) 保護基を簡便かつ穏和に除去できる触媒として使用できます . このプロセスは、芳香族TBSエーテル、脂肪族トリイソプロピルシリルエーテル、脂肪族tert-ブチル(ジフェニル)シリルエーテル、または立体的に障害された脂肪族TBSエーテルの存在下で、脂肪族TBSエーテルを選択的に脱保護できます .
第三級ブチルエステルの合成
第三級ブチルエステルは、合成有機化学において幅広い用途があります . フローマイクロリアクターシステムを使用して、さまざまな有機化合物にtert-ブトキシカルボニル基を直接導入するための簡便な方法が開発されました . その結果得られたフロープロセスは、バッチプロセスと比較して、より効率的で汎用性が高く、持続可能でした .
3. ベンジルシアニドからの第三級ブチルエステルの調製 ベンジルシアニドとtert-ブチルヒドロペルオキシドから第三級ブチルエステルを合成するための新規なプロトコルが、首尾よく達成されました . tert-ブチルヒドロペルオキシドの存在下、Csp3–H結合の酸化、C–CN結合の開裂、およびC–O結合の形成が、金属フリー条件下でワンポットで円滑に進みました .
作用機序
Target of Action
The primary target of this compound is the tert-butyl(dimethyl)silyl (TBS) protecting groups . These groups are commonly used in organic chemistry to protect reactive hydroxyl groups during chemical reactions .
Mode of Action
The compound interacts with its targets by enabling a simple and mild removal of TBS protecting groups . This is facilitated by the use of a catalyst, specifically Sodium Tetrachloroaurate (III) Dihydrate . The deprotection process is selective, allowing for the removal of aliphatic TBS ethers in the presence of other groups .
Biochemical Pathways
The compound’s action primarily affects the biosynthetic and biodegradation pathways involving the TBS protecting groups . By selectively removing these groups, the compound can influence the course of these pathways and their downstream effects .
Result of Action
The primary result of the compound’s action is the removal of TBS protecting groups . This can lead to changes in the structure of the parent molecule, potentially affecting its reactivity and interactions with other molecules . Additionally, TBS ethers can also be transformed into benzyl ethers in one pot .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of certain other groups can affect the selectivity of the deprotection process . .
特性
IUPAC Name |
tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVAQLMYVMOBJZ-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111589 |
Source


|
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81658-26-6 |
Source


|
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81658-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


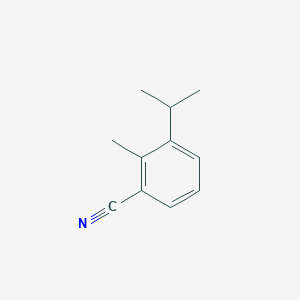
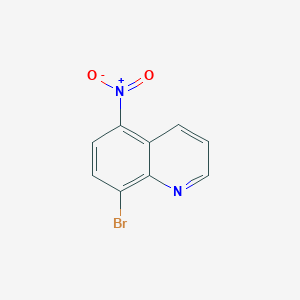

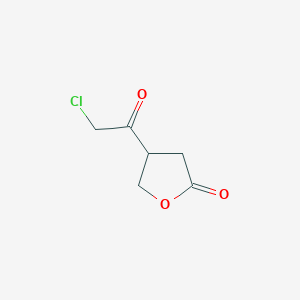
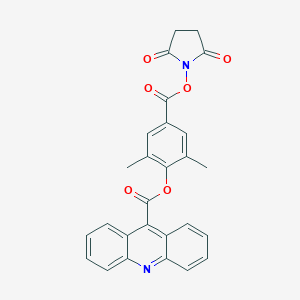
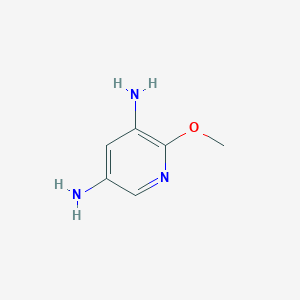
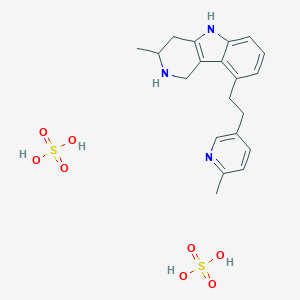
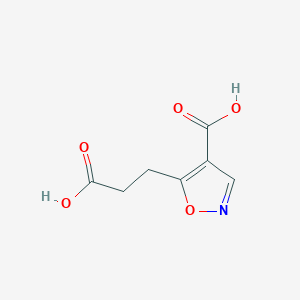

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)
![4-Sulfocalix[8]arene](/img/structure/B144422.png)

